molecular formula C15H19BrN6O B12233050 3-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

3-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B12233050
M. Wt: 379.26 g/mol
InChI Key: GAGCPZWBMZYKOK-UHFFFAOYSA-N
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Description

3-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound with a unique structure that includes a bromopyrimidine moiety, a piperidine ring, a cyclopropyl group, and a triazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Bromopyrimidine Moiety: This can be achieved by bromination of a pyrimidine derivative using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Coupling Reactions: The bromopyrimidine and piperidine intermediates are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.

    Formation of the Triazolone Core: The triazolone core is formed through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can modify specific parts of the molecule.

    Substitution: Nucleophilic substitution reactions can be performed on the bromopyrimidine moiety using nucleophiles such as amines or thiols.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

    Cyclization: Acid or base catalysts, heat.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as amines or thiols.

Scientific Research Applications

3-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: Studies focus on its interaction with specific receptors and enzymes, exploring its potential as a drug candidate.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one
  • 3-((1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline

Uniqueness

Compared to similar compounds, 3-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C15H19BrN6O

Molecular Weight

379.26 g/mol

IUPAC Name

5-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one

InChI

InChI=1S/C15H19BrN6O/c1-20-15(23)22(12-2-3-12)13(19-20)10-4-6-21(7-5-10)14-17-8-11(16)9-18-14/h8-10,12H,2-7H2,1H3

InChI Key

GAGCPZWBMZYKOK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C3=NC=C(C=N3)Br)C4CC4

Origin of Product

United States

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